Apoptozole

Übersicht

Beschreibung

Apoptozole, also known as Apoptosis Activator VII, is a synthetic small molecule that acts as a potent and selective inhibitor of the heat shock proteins Hsp70 and Hsc70. These proteins play crucial roles in cellular processes, including protein folding, protection against stress, and apoptosis regulation. By inhibiting these proteins, this compound induces apoptosis in cancer cells, making it a valuable compound in cancer research and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Apoptozole hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug verwendet, um die Hemmung von Hitzeschockproteinen und ihre Rolle bei der Protein Faltung und Stressreaktion zu untersuchen.

Biologie: Untersucht die Mechanismen der Apoptose und die Rolle von Hitzeschockproteinen in zellulären Stressreaktionen.

Medizin: Erforscht potenzielle therapeutische Anwendungen in der Krebsbehandlung durch Induktion von Apoptose in Krebszellen. .

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es an die ATPase-Domäne der Hitzeschockproteine Hsp70 und Hsc70 bindet und deren Aktivität hemmt. Diese Hemmung stört den Protein Faltungsprozess und induziert Apoptose in anfälligen Zellen. Die molekularen Ziele umfassen die ATPase-Domäne von Hsp70 und Hsc70, was zur Aktivierung von Apoptose-Signalwegen und zum anschließenden Zelltod führt .

Ähnliche Verbindungen:

VER-155008: Ein weiterer Hsp70-Inhibitor mit ähnlichen Wirkmechanismen.

Pifithrin-μ: Hemmt Hsp70 und hat eine Antikrebsaktivität gezeigt.

MKT-077: Ein mitochondrialer Hsp70-Inhibitor mit potenziellen Antikrebs-Eigenschaften.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz bei der Hemmung von Hsp70 und Hsc70. Es hat eine signifikante Wirksamkeit bei der Induktion von Apoptose in verschiedenen Krebszelllinien gezeigt, was es zu einem wertvollen Werkzeug in der Krebsforschung und in potenziellen therapeutischen Anwendungen macht .

Wirkmechanismus

Target of Action

Apoptozole is a small molecule that acts as a potent and selective inhibitor of the heat shock protein Hsp70 . The primary targets of this compound are the HSP70 isoforms HSP72 and HSC70 . These proteins play crucial roles in cellular processes such as protein folding, degradation, and transport, and their dysregulation has been linked to multiple cancer types and drug resistance .

Mode of Action

This compound interacts with its targets by binding to the ATPase domain of Hsc70 and Hsp70 . This binding inhibits the ATPase activity of these proteins, disrupting their normal function . It’s important to note that some studies have suggested that this compound may form aggregates under aqueous conditions that could interact with hsp70 proteins in a non-specific manner .

Biochemical Pathways

The inhibition of Hsp70 by this compound affects several biochemical pathways. One key pathway is the apoptotic pathway. This compound induces apoptosis in susceptible cells . It does this by preventing the association of Hsp70 with apoptotic protease-activating factor 1 (APAF-1), which triggers caspase activation .

Pharmacokinetics

The compound’s ability to induce apoptosis in cancer cells suggests that it can penetrate cell membranes and reach its intracellular targets

Result of Action

The primary result of this compound’s action is the induction of apoptosis in susceptible cells . This can lead to anti-cancer, anti-malarial, and antiviral activity . In cancer cells, for example, this compound can trigger caspase-dependent apoptosis, leading to cell death .

Biochemische Analyse

Biochemical Properties

Apoptozole acts as a potent and selective inhibitor of the heat shock protein Hsp70. It interacts with the ATPase domain of Hsp70, inhibiting its activity. This interaction prevents the association of Hsp70 with apoptotic protease-activating factor 1, leading to the activation of caspases and induction of apoptosis . This compound has been reported to possess strong affinity for the Hsp70 isoforms HSP72 and HSC70 . Additionally, this compound forms aggregates under aqueous conditions, which could interact with Hsp70 proteins in a non-specific manner .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In cancer cells, this compound induces apoptosis by promoting lysosomal membrane permeabilization, thereby triggering lysosome-mediated apoptosis . It also impairs autophagy in cancer cells due to its ability to disrupt lysosomal function . Furthermore, this compound enhances immune responses to protein antigens by increasing the production of antibodies and stimulating the release of Th1 and Th2-type cytokines .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATPase domain of Hsp70, inhibiting its activity. This inhibition disrupts the interaction of Hsp70 with apoptotic protease-activating factor 1, leading to caspase-dependent apoptosis . This compound does not affect interactions of Hsp70 with other proteins such as ASK1, JNK, BAX, and AIF . Additionally, this compound is translocated into lysosomes of cancer cells, where it induces lysosomal membrane permeabilization and promotes apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound forms aggregates under aqueous conditions, which could interact with Hsp70 proteins in a non-specific manner . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This compound has been shown to retard tumor growth in a xenograft mouse model without affecting mouse viability . The dosage-dependent effects of this compound include the induction of caspase-dependent apoptosis and the enhancement of immune responses to protein antigens . High doses of this compound may lead to toxic or adverse effects, but specific threshold effects have not been extensively documented.

Metabolic Pathways

This compound is involved in metabolic pathways that include the inhibition of the ATPase activity of Hsp70. This inhibition leads to the disruption of protein homeostasis and the induction of apoptosis in susceptible cells . The metabolic pathways of this compound also involve its interaction with Hsp70 isoforms HSP72 and HSC70 . The effects of this compound on metabolic flux or metabolite levels have not been extensively studied.

Transport and Distribution

This compound is transported and distributed within cells and tissues, primarily targeting lysosomes in cancer cells . The transporters or binding proteins that this compound interacts with have not been extensively documented. Its localization to lysosomes suggests that it may interact with lysosomal transporters or binding proteins. The effects of this compound on its localization or accumulation within cells have been observed in cancer cells, where it induces lysosomal membrane permeabilization and promotes apoptosis .

Subcellular Localization

The subcellular localization of this compound is primarily within lysosomes of cancer cells . This localization is crucial for its activity, as it induces lysosomal membrane permeabilization and promotes lysosome-mediated apoptosis. This compound does not have a significant effect on autophagy in cancer cells, unlike its conjugate Az-triphenylphosphonium, which localizes mainly to mitochondria and induces mitochondrial outer membrane permeabilization . The targeting signals or post-translational modifications that direct this compound to lysosomes have not been extensively studied.

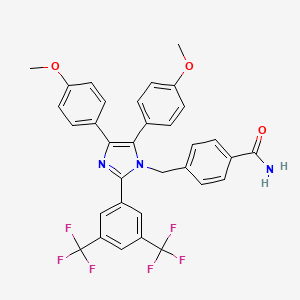

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Apoptozole involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:

Formation of the Imidazole Core: The imidazole core is synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

Substitution Reactions: The imidazole core undergoes substitution reactions with various aromatic compounds to introduce functional groups such as trifluoromethyl and methoxy groups.

Final Coupling: The final step involves coupling the substituted imidazole with a benzamide derivative under basic conditions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, high-purity reagents, and stringent quality control measures to ensure consistency and yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the imidazole ring, potentially altering its electronic properties.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed:

Oxidation Products: Quinone derivatives.

Reduction Products: Reduced imidazole derivatives.

Substitution Products: Various substituted aromatic compounds.

Vergleich Mit ähnlichen Verbindungen

VER-155008: Another Hsp70 inhibitor with similar mechanisms of action.

Pifithrin-μ: Inhibits Hsp70 and has shown anticancer activity.

MKT-077: A mitochondrial-targeted Hsp70 inhibitor with potential anticancer properties.

Uniqueness of Apoptozole: this compound is unique due to its high selectivity and potency in inhibiting Hsp70 and Hsc70. It has demonstrated significant efficacy in inducing apoptosis in various cancer cell lines, making it a valuable tool in cancer research and potential therapeutic applications .

Eigenschaften

IUPAC Name |

4-[[2-[3,5-bis(trifluoromethyl)phenyl]-4,5-bis(4-methoxyphenyl)imidazol-1-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H25F6N3O3/c1-44-26-11-7-20(8-12-26)28-29(21-9-13-27(45-2)14-10-21)42(18-19-3-5-22(6-4-19)30(40)43)31(41-28)23-15-24(32(34,35)36)17-25(16-23)33(37,38)39/h3-17H,18H2,1-2H3,(H2,40,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMMTPFXOMAJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)CC4=CC=C(C=C4)C(=O)N)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H25F6N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027756 | |

| Record name | Apoptozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1054543-47-3 | |

| Record name | Apoptozole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1054543473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apoptozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APOPTOZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD0EH16QCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

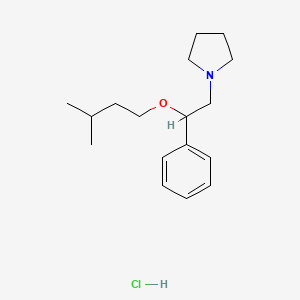

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.